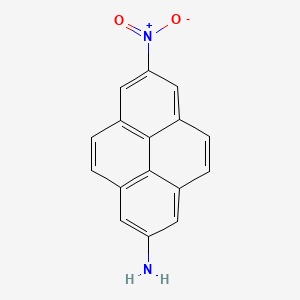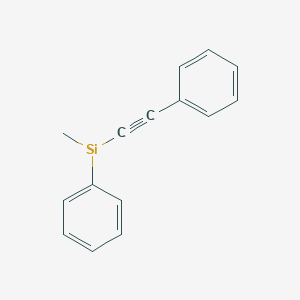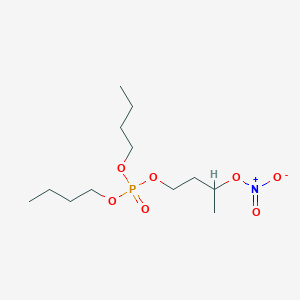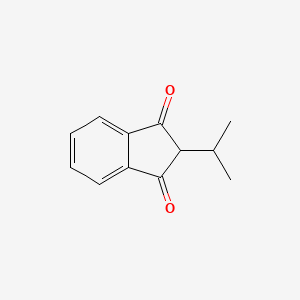
1H-Indene-1,3(2H)-dione, 2-(1-methylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Indene-1,3(2H)-dione, 2-(1-methylethyl)- is an organic compound with a unique structure that includes an indene backbone substituted with a 2-(1-methylethyl) group
准备方法
The synthesis of 1H-Indene-1,3(2H)-dione, 2-(1-methylethyl)- typically involves several steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions starting from indene derivatives. Common methods include Friedel-Crafts acylation followed by cyclization and oxidation steps.
Reaction Conditions: These reactions often require specific catalysts, such as Lewis acids, and controlled temperatures to ensure the desired product is obtained.
Industrial Production: On an industrial scale, the production methods are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
化学反应分析
1H-Indene-1,3(2H)-dione, 2-(1-methylethyl)- undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form more complex structures, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the dione to diols or other reduced forms, typically using hydrogenation catalysts.
Common Reagents and Conditions: These reactions often require specific reagents such as halogens, acids, or bases, and conditions like reflux or inert atmospheres.
Major Products: The products of these reactions vary widely, from simple substituted indenes to complex polycyclic structures.
科学研究应用
1H-Indene-1,3(2H)-dione, 2-(1-methylethyl)- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
作用机制
The mechanism by which 1H-Indene-1,3(2H)-dione, 2-(1-methylethyl)- exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, altering their activity and leading to various biological effects.
Pathways Involved: It may influence pathways related to cell signaling, metabolism, and gene expression, depending on its specific structure and functional groups.
相似化合物的比较
1H-Indene-1,3(2H)-dione, 2-(1-methylethyl)- can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other indene derivatives, such as 1H-Indene-1,3(2H)-dione and 2-methyl-1H-indene, share structural similarities but differ in their substituents and reactivity.
Uniqueness: The presence of the 2-(1-methylethyl) group in 1H-Indene-1,3(2H)-dione, 2-(1-methylethyl)- imparts unique chemical properties, such as increased steric hindrance and altered electronic effects, which can influence its reactivity and applications.
This comprehensive overview provides a detailed understanding of 1H-Indene-1,3(2H)-dione, 2-(1-methylethyl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
134361-57-2 |
|---|---|
分子式 |
C12H12O2 |
分子量 |
188.22 g/mol |
IUPAC 名称 |
2-propan-2-ylindene-1,3-dione |
InChI |
InChI=1S/C12H12O2/c1-7(2)10-11(13)8-5-3-4-6-9(8)12(10)14/h3-7,10H,1-2H3 |
InChI 键 |
HHKUMLHELDDMIR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1C(=O)C2=CC=CC=C2C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


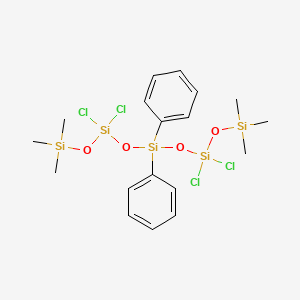
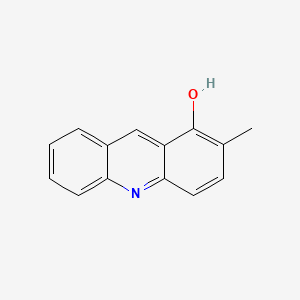
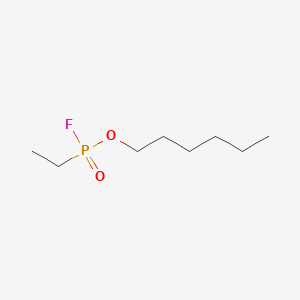
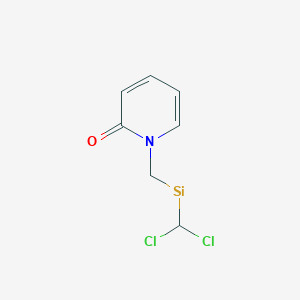
![Ethyl 2-[(3-phenylmethoxyphenyl)methoxy]acetate](/img/structure/B14284381.png)
![1,3-Bis[bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ol](/img/structure/B14284388.png)
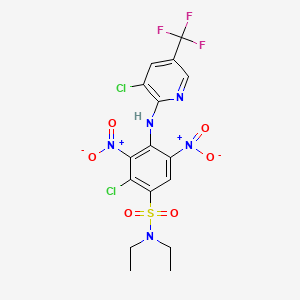
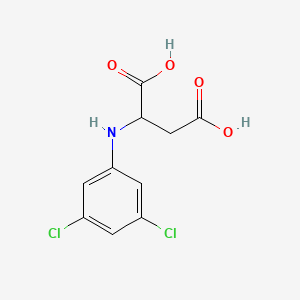
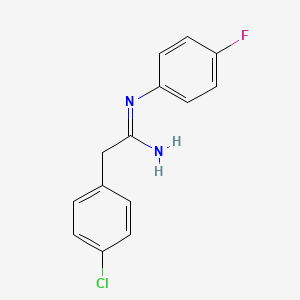
![1-{3-[(Naphthalen-2-yl)methoxy]phenyl}propan-1-one](/img/structure/B14284404.png)
![Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2'-methyl[1,1'-biphenyl]-2-yl)-](/img/structure/B14284406.png)
